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Compound of Interest

Compound Name: Ornithine-methotrexate

Cat. No.: B1677493 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ornithine-
methotrexate, an analogue of the widely used antifolate drug methotrexate, in scientific

research. This document details its mechanism of action, summarizes key quantitative data

from preclinical studies, and provides detailed protocols for its synthesis and evaluation in

experimental settings.

Introduction
Methotrexate (MTX) is a cornerstone of chemotherapy and immunosuppressive therapy,

primarily exerting its effects through the potent inhibition of dihydrofolate reductase (DHFR).[1]

[2] This enzyme is critical for the regeneration of tetrahydrofolate, an essential cofactor in the

synthesis of purines and thymidylate, which are fundamental for DNA replication and cellular

proliferation. The modification of the glutamate moiety of methotrexate to an ornithine analogue

has been explored to enhance its therapeutic index, overcome resistance mechanisms, and

improve its cellular uptake and retention. Ornithine-methotrexate, also known as N-alpha-(4-

amino-4-deoxypteroyl)-L-ornithine, has been a subject of interest in the development of novel

antifolate compounds.

Mechanism of Action
Like its parent compound, ornithine-methotrexate's primary mechanism of action is the

competitive inhibition of dihydrofolate reductase (DHFR). DHFR catalyzes the reduction of
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dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial step in the folate metabolic pathway.

THF is a vital one-carbon donor for the synthesis of purines and thymidylate, essential

precursors for DNA and RNA synthesis. By binding tightly to the active site of DHFR, ornithine-
methotrexate depletes the intracellular pool of THF, leading to the inhibition of DNA synthesis,

cell cycle arrest, and ultimately, apoptosis, particularly in rapidly proliferating cancer cells.

The substitution of the glutamate residue with ornithine can influence the compound's

interaction with other key enzymes in the folate pathway, such as folylpolyglutamate synthetase

(FPGS). FPGS is responsible for the addition of glutamate residues to antifolates, a process

that enhances their intracellular retention and inhibitory activity. The basic amino acid side

chain of ornithine can alter the substrate specificity for FPGS, potentially leading to different

polyglutamation profiles compared to methotrexate.

Data Presentation
The following tables summarize the in vitro biological activities of ornithine-methotrexate and

its derivatives from published studies. These data provide a basis for comparing its potency

against other antifolate compounds.

Table 1: Dihydrofolate Reductase (DHFR) Inhibition by Ornithine-Methotrexate Analogues
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Compound Enzyme Source IC50 (nM) Reference

Methotrexate (MTX)
L1210 Murine

Leukemia
7.0 Rosowsky et al., 1986

Nα-(4-amino-4-

deoxypteroyl)-L-

ornithine

L1210 Murine

Leukemia
72 Rosowsky et al., 1986

Nδ-Benzoyl-Nα-(4-

amino-4-

deoxypteroyl)-L-

ornithine

L1210 Murine

Leukemia
27 Rosowsky et al., 1986

Nδ-Hemiphthaloyl-Nα-

(4-amino-4-

deoxypteroyl)-L-

ornithine

L1210 Murine

Leukemia
52 Rosowsky et al., 1986

Table 2: In Vitro Cytotoxicity of Ornithine-Methotrexate Analogues against L1210 Murine

Leukemia Cells

Compound IC50 (nM) Reference

Methotrexate (MTX) 10 Rosowsky et al., 1986

Nα-(4-amino-4-deoxypteroyl)-

L-ornithine
>10,000 Rosowsky et al., 1986

Nδ-Benzoyl-Nα-(4-amino-4-

deoxypteroyl)-L-ornithine
0.89 Rosowsky et al., 1986

Nδ-Hemiphthaloyl-Nα-(4-

amino-4-deoxypteroyl)-L-

ornithine

0.75 Rosowsky et al., 1986

Experimental Protocols

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b1677493?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677493?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 1: Synthesis of Nα-(4-amino-4-deoxypteroyl)-L-
ornithine (Ornithine-Methotrexate)
This protocol is adapted from the general procedures described by Rosowsky et al. (1986) for

the synthesis of methotrexate analogues with basic amino acid side chains.

Materials:

4-Amino-4-deoxy-N10-formylpteroic acid

N,N'-Dicyclohexylcarbodiimide (DCC)

1-Hydroxybenzotriazole (HOBt)

N,N-Dimethylformamide (DMF), anhydrous

Nδ-Trifluoroacetyl-L-ornithine methyl ester hydrochloride

Triethylamine (TEA)

Sodium hydroxide (NaOH) solution, 1 M

Hydrochloric acid (HCl) solution, 1 M

Silica gel for column chromatography

Standard laboratory glassware and equipment

Procedure:

Coupling Reaction: a. Dissolve 4-amino-4-deoxy-N10-formylpteroic acid (1 equivalent) and

HOBt (1.1 equivalents) in anhydrous DMF. b. Add DCC (1.1 equivalents) to the solution at 0

°C and stir for 1 hour. c. In a separate flask, dissolve Nδ-trifluoroacetyl-L-ornithine methyl

ester hydrochloride (1.2 equivalents) in anhydrous DMF and neutralize with TEA (1.2

equivalents). d. Add the neutralized ornithine solution to the activated pteroic acid solution. e.

Stir the reaction mixture at room temperature overnight. f. Filter the reaction mixture to

remove the dicyclohexylurea byproduct. g. Evaporate the DMF under reduced pressure.
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Purification of the Protected Intermediate: a. Purify the crude product by silica gel column

chromatography using a suitable solvent system (e.g., chloroform/methanol gradient) to yield

Nα-(4-amino-4-deoxy-N10-formylpteroyl)-Nδ-trifluoroacetyl-L-ornithine methyl ester.

Deprotection: a. Dissolve the purified intermediate in a minimal amount of methanol. b. Add 1

M NaOH solution dropwise at 0 °C and stir for 2-4 hours at room temperature to hydrolyze

the methyl ester and remove the trifluoroacetyl and formyl protecting groups. c. Monitor the

reaction by thin-layer chromatography (TLC). d. Neutralize the reaction mixture with 1 M HCl

to pH 7. e. Concentrate the solution under reduced pressure.

Final Purification: a. Purify the crude ornithine-methotrexate by preparative reverse-phase

high-performance liquid chromatography (HPLC) using a water/acetonitrile gradient

containing 0.1% trifluoroacetic acid. b. Lyophilize the pure fractions to obtain Nα-(4-amino-4-

deoxypteroyl)-L-ornithine as a solid.

Protocol 2: Dihydrofolate Reductase (DHFR) Inhibition
Assay
This protocol describes a spectrophotometric assay to determine the inhibitory activity of

ornithine-methotrexate against DHFR.

Materials:

Purified DHFR enzyme (from a commercial source or prepared in-house)

Dihydrofolate (DHF)

NADPH

Ornithine-methotrexate

Methotrexate (as a positive control)

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl, 1 mM EDTA, and 10 mM 2-

mercaptoethanol

96-well UV-transparent microplate
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Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

Reagent Preparation: a. Prepare a stock solution of DHF (e.g., 10 mM) in 0.01 M NaOH. b.

Prepare a stock solution of NADPH (e.g., 10 mM) in assay buffer. c. Prepare stock solutions

of ornithine-methotrexate and methotrexate in a suitable solvent (e.g., DMSO or water)

and create a series of dilutions in assay buffer.

Assay Setup (in a 96-well plate): a. To each well, add 180 µL of a reaction mixture containing

assay buffer, NADPH (final concentration 100 µM), and DHFR enzyme (concentration to be

optimized for a linear reaction rate). b. Add 10 µL of the ornithine-methotrexate dilution or

control (methotrexate or vehicle) to the respective wells. c. Incubate the plate at 25 °C for 10

minutes to allow the inhibitor to bind to the enzyme.

Initiation and Measurement: a. Initiate the reaction by adding 10 µL of DHF solution (final

concentration to be optimized, typically around 10-50 µM). b. Immediately begin monitoring

the decrease in absorbance at 340 nm every 15-30 seconds for 10-20 minutes using a

microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.

Data Analysis: a. Calculate the initial reaction velocity (rate of change in absorbance) for

each concentration of the inhibitor. b. Plot the percentage of inhibition versus the logarithm of

the inhibitor concentration. c. Determine the IC50 value (the concentration of inhibitor that

causes 50% inhibition of DHFR activity) by fitting the data to a dose-response curve.

Protocol 3: Cellular Uptake and Cytotoxicity Assay
This protocol outlines a method to assess the cellular uptake and cytotoxic effects of ornithine-
methotrexate in a cancer cell line (e.g., L1210 murine leukemia cells).

Materials:

L1210 cells (or other suitable cancer cell line)

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-

streptomycin
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Ornithine-methotrexate

Methotrexate (as a positive control)

[3H]-Methotrexate (for uptake studies)

Phosphate-buffered saline (PBS)

Trypan blue solution

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

DMSO

96-well cell culture plates

Scintillation counter and vials

Microplate reader for absorbance at 570 nm

Procedure - Cytotoxicity Assay (MTT Assay):

Cell Seeding: a. Seed L1210 cells in a 96-well plate at a density of 5,000-10,000 cells/well in

100 µL of complete medium. b. Incubate the plate for 24 hours at 37 °C in a 5% CO2

incubator.

Drug Treatment: a. Prepare serial dilutions of ornithine-methotrexate and methotrexate in

culture medium. b. Add 100 µL of the drug dilutions to the respective wells. Include wells with

untreated cells as a control. c. Incubate the plate for 72 hours.

MTT Assay: a. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4

hours at 37 °C. b. Carefully remove the medium and add 150 µL of DMSO to each well to

dissolve the formazan crystals. c. Read the absorbance at 570 nm using a microplate reader.

Data Analysis: a. Calculate the percentage of cell viability for each drug concentration

relative to the untreated control. b. Plot the percentage of viability versus the logarithm of the

drug concentration and determine the IC50 value.
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Procedure - Cellular Uptake Assay:

Cell Preparation: a. Grow L1210 cells in suspension culture to a density of approximately 5 x

10^5 cells/mL. b. Harvest the cells by centrifugation and wash twice with ice-cold PBS. c.

Resuspend the cells in uptake buffer (e.g., PBS with 1 mM MgCl2, 1.8 mM CaCl2, and 5 mM

glucose) at a concentration of 1 x 10^6 cells/mL.

Uptake Experiment: a. Pre-warm the cell suspension to 37 °C. b. Initiate the uptake by

adding a mixture of ornithine-methotrexate (at a desired concentration) and a tracer

amount of [3H]-methotrexate. c. At various time points (e.g., 1, 5, 15, 30, and 60 minutes),

take aliquots of the cell suspension and immediately add them to ice-cold PBS to stop the

uptake. d. Pellet the cells by centrifugation at 4 °C. e. Wash the cell pellet three times with

ice-cold PBS to remove extracellular radiolabel.

Measurement and Analysis: a. Lyse the cell pellet with a suitable lysis buffer (e.g., 0.1 M

NaOH). b. Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the

radioactivity using a scintillation counter. c. Determine the protein concentration of the cell

lysate using a standard protein assay (e.g., Bradford or BCA). d. Calculate the intracellular

concentration of the drug (in pmol/mg of protein) at each time point. e. Plot the intracellular

concentration versus time to determine the uptake kinetics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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